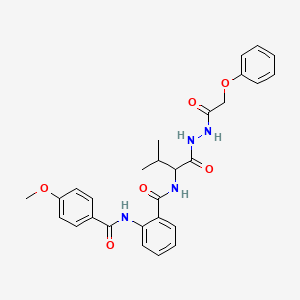![molecular formula C21H19N3O3 B10874074 4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874074.png)
4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a phenyl group attached to a pyrazolo[4,3-c]pyridine core. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of intermediate compounds through electrophilic cyclization reactions. For instance, the synthesis may begin with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, followed by an iodine-mediated electrophilic cyclization to form the pyrazolo[4,3-c]pyridine core . Subsequent steps may include Suzuki cross-couplings with various boronic acids and alkylation reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[4,3-c]pyridine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be mediated through the induction of apoptosis in cancer cells. This involves the activation of enzymes like caspase 9 and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), leading to cell death . Additionally, the compound may interact with microtubule-associated proteins, affecting cell division and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: A structurally similar compound with different substituents, showing similar antiproliferative activity.
4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Another derivative with potent biological activity, including the induction of apoptosis.
Uniqueness
4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione stands out due to its specific combination of substituents, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C21H19N3O3 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C21H19N3O3/c1-3-18-20-17(22-24(21(20)26)15-7-5-4-6-8-15)13-19(25)23(18)14-9-11-16(27-2)12-10-14/h4-13,22H,3H2,1-2H3 |
Clave InChI |
OQZCTSUKZBHRHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC(=O)N1C3=CC=C(C=C3)OC)NN(C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Benzotriazin-4(3H)-one, 3-[(8-quinolinyloxy)methyl]-](/img/structure/B10873994.png)
![(4Z)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873995.png)

![N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10874009.png)

![7-cycloheptyl-2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874018.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10874024.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2,2-Dimethyl-N-[2-(4-methyl-piperazine-1-carbonyl)-phenyl]-propionamide](/img/structure/B10874039.png)
![2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10874044.png)


![3-Methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-amine](/img/structure/B10874062.png)

